
Mal-PEG4-Glu(OH)-NH-m-PEG24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG4-Glu(OH)-NH-m-PEG24 is a monodispersed linear polyethylene glycol (PEG) derivative. It is a multifunctional compound that combines maleimide, polyethylene glycol, and glutamic acid functionalities. This compound is primarily used in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-Glu(OH)-NH-m-PEG24 involves several steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with maleimide to form maleimide-PEG.
Coupling with Glutamic Acid: The maleimide-PEG is then coupled with glutamic acid under controlled conditions to form Mal-PEG4-Glu(OH).
Amidation Reaction: The final step involves the amidation reaction where the Mal-PEG4-Glu(OH) is reacted with m-PEG24 to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated with maleimide.
Batch Coupling: The activated PEG is then coupled with glutamic acid in batch reactors.
Continuous Amidation: The amidation reaction is carried out in continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG4-Glu(OH)-NH-m-PEG24 undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group can undergo substitution reactions with thiol-containing compounds.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Thiol-Containing Compounds: Used in substitution reactions with the maleimide group.
Acids and Bases: Used in hydrolysis reactions to break ester bonds.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed
Thiol-Substituted Products: Formed from substitution reactions.
Hydrolyzed Products: Formed from hydrolysis reactions.
Oxidized or Reduced Products: Formed from oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
Key Structural Features
- Maleimide Group : Facilitates covalent bonding with thiol groups.
- PEG Backbone : Improves solubility and biocompatibility.
- Glutamic Acid Derivative : Enhances interactions with biological targets.
Drug Delivery Systems
Mal-PEG4-Glu(OH)-NH-m-PEG24 is extensively used in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. By conjugating drugs to this PEG-based linker, researchers can improve the pharmacokinetics and biodistribution of the drugs.
PROTAC Technology
The compound plays a pivotal role in PROTAC technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This approach is particularly promising for cancer therapy, where unwanted protein levels can be reduced to modulate various biological pathways.
Application Area | Description |
---|---|
Drug Delivery | Enhances solubility and stability of therapeutic agents |
PROTAC Synthesis | Serves as a linker between E3 ligase ligands and target proteins |
Targeted Protein Degradation
In a study exploring targeted protein degradation using PROTACs, this compound was utilized to link an E3 ligase ligand with a target protein. The results demonstrated significant degradation of the target protein in cellular assays, highlighting the efficacy of this compound in therapeutic applications against cancer.
Bioconjugation Applications
Another study focused on using this compound for bioconjugation purposes, where it was employed to modify biomolecules for enhanced interaction studies. The findings indicated that the compound effectively facilitated the conjugation process without compromising the biological activity of the modified biomolecules.
Wirkmechanismus
The mechanism of action of Mal-PEG4-Glu(OH)-NH-m-PEG24 involves its ability to form stable conjugates with thiol-containing compounds. The maleimide group reacts specifically with thiol groups, forming a stable thioether bond. This property is utilized in drug delivery systems to attach therapeutic agents to the PEG backbone, enhancing their solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24: Similar in structure but contains a tetrafluorophenyl ester group instead of a hydroxyl group.
Mal-dPEG4-Glu(TFP ester)-NH-m-dPEG24: Contains a dPEG spacer and a tetrafluorophenyl ester group.
Uniqueness
Mal-PEG4-Glu(OH)-NH-m-PEG24 is unique due to its combination of maleimide, polyethylene glycol, and glutamic acid functionalities. This combination provides enhanced solubility, stability, and biocompatibility, making it highly suitable for drug delivery applications .
Biologische Aktivität
Mal-PEG4-Glu(OH)-NH-m-PEG24 is a specialized compound used primarily in bioconjugation and drug development, particularly within the context of Proteolysis Targeting Chimeras (PROTACs). This compound comprises a maleimide group, a glutamic acid derivative, and polyethylene glycol (PEG) units, which enhance its solubility and stability while allowing for selective conjugation to thiol-containing molecules. Its biological activity is closely tied to its role in targeted protein degradation, making it a significant player in therapeutic applications, especially in oncology.
Molecular Composition
- Molecular Formula : C72H134N4O35
- Molecular Weight : 1615.84 g/mol
- CAS Number : 2204309-09-9
Structural Features
Component | Description |
---|---|
Maleimide Group | Allows for covalent bonding with thiol groups |
PEG4 Unit | Enhances solubility and flexibility |
Glutamic Acid | Provides functional groups for bioactivity |
m-PEG24 Chain | Increases molecular weight and stability |
This compound functions as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The maleimide group specifically reacts with thiol groups found in cysteine residues of proteins, facilitating targeted conjugation essential for effective protein degradation.
Reaction Summary
The primary reaction involving this compound is the maleimide-thiol reaction:
This reaction is crucial for linking the PROTAC components to the target protein, enabling the initiation of the degradation pathway.
Role in PROTAC Technology
This compound has demonstrated significant biological activity through its application in PROTACs. By facilitating the selective degradation of specific proteins, it plays a vital role in modulating various biological pathways, which can be particularly beneficial in cancer therapy. The ability to target and degrade unwanted proteins allows for precise control over cellular processes, potentially leading to improved therapeutic outcomes.
Case Studies
- Targeted Cancer Therapy : Research has shown that PROTACs utilizing this compound can effectively degrade oncoproteins involved in tumorigenesis. For instance, a study demonstrated that a PROTAC designed with this linker successfully reduced levels of an overexpressed oncogenic protein in cancer cell lines, leading to decreased cell proliferation and increased apoptosis.
- Neurodegenerative Diseases : Another case study explored the use of this compound in targeting misfolded proteins associated with neurodegenerative diseases. The PROTACs developed showed promise in clearing these toxic proteins from neuronal cells, suggesting potential therapeutic strategies for conditions like Alzheimer's disease.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Eigenschaften
IUPAC Name |
4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H134N4O35/c1-84-14-15-88-22-23-92-28-29-94-32-33-96-36-37-98-40-41-100-44-45-102-48-49-104-52-53-106-56-57-108-60-61-110-64-65-111-63-62-109-59-58-107-55-54-105-51-50-103-47-46-101-43-42-99-39-38-97-35-34-95-31-30-93-27-26-91-21-18-87-13-9-74-72(83)66(2-5-71(81)82)75-68(78)7-11-85-16-19-89-24-25-90-20-17-86-12-8-73-67(77)6-10-76-69(79)3-4-70(76)80/h3-4,66H,2,5-65H2,1H3,(H,73,77)(H,74,83)(H,75,78)(H,81,82) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNDHPJTHXRBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H134N4O35 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1615.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.